

# Comparative Crystallographic Analysis of Fluorinated Aminobenzoate Derivatives

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## Compound of Interest

Compound Name: *Methyl 4-amino-2,6-difluorobenzoate*

Cat. No.: *B071006*

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A detailed guide for researchers and drug development professionals on the structural elucidation of **methyl 4-amino-2,6-difluorobenzoate** analogs through X-ray crystallography.

While crystallographic data for **methyl 4-amino-2,6-difluorobenzoate** is not readily available in the public domain, this guide provides a comparative analysis of structurally related fluorinated aminobenzoate derivatives. By examining the crystal structures of these analogs, researchers can gain valuable insights into the impact of substituent positioning and functional group modifications on molecular conformation, packing, and intermolecular interactions, which are critical for rational drug design and materials science.

## Comparison of Crystallographic Data

The following tables summarize the key crystallographic parameters for selected derivatives, offering a quantitative basis for comparison.

Table 1: Crystal Data and Structure Refinement for Ethyl 4-amino-3,5-difluorobenzoate and a Diazene Derivative.<sup>[1]</sup>

Parameter	Ethyl 4-amino-3,5-difluorobenzoate (II)	Diethyl 4,4'-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) (III)
Chemical Formula	C <sub>9</sub> H <sub>9</sub> F <sub>2</sub> NO <sub>2</sub>	C <sub>18</sub> H <sub>14</sub> F <sub>4</sub> N <sub>2</sub> O <sub>4</sub>
Formula Weight	201.17	414.32
Crystal System	Monoclinic	Monoclinic
Space Group	P2 <sub>1</sub> /n	P2 <sub>1</sub> /c
a (Å)	7.9715 (3)	8.8519 (4)
b (Å)	8.1293 (3)	10.9703 (5)
c (Å)	14.3312 (5)	9.3879 (4)
β (°)	94.135 (1)	104.991 (2)
Volume (Å <sup>3</sup> )	924.96 (6)	880.81 (7)
Z	4	2
Temperature (K)	100 (2)	100 (2)
Radiation (Å)	Mo Kα (λ = 0.71073)	Mo Kα (λ = 0.71073)
R-factor (R <sub>1</sub> )	0.0406	0.0434
wR <sub>2</sub> (all data)	0.1118	0.1165

Table 2: Crystal Data for a Photoactive Methyl Benzoate Derivative.[2]

Parameter	Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate
Chemical Formula	C <sub>14</sub> H <sub>9</sub> BrF <sub>2</sub> N <sub>2</sub> O <sub>2</sub>
Crystal System	Triclinic
Space Group	P-1
Special Feature	Two rotomeric molecules in the asymmetric unit

## Experimental Protocols

The methodologies employed for obtaining the crystallographic data are crucial for reproducibility and for designing future experiments.

### Synthesis of Ethyl 4-amino-3,5-difluorobenzoate[1]

A detailed four-step synthesis was utilized to obtain ethyl 4-amino-3,5-difluorobenzoate. The process started from 4-bromo-2,6-difluoroaniline and involved a cyanation reaction followed by hydrolysis and esterification.

### Single-Crystal X-ray Diffraction[1][2]

For the structural analysis, single crystals of the compounds were mounted on a diffractometer. The data for the compounds in Table 1 was collected at a low temperature to minimize thermal vibrations.

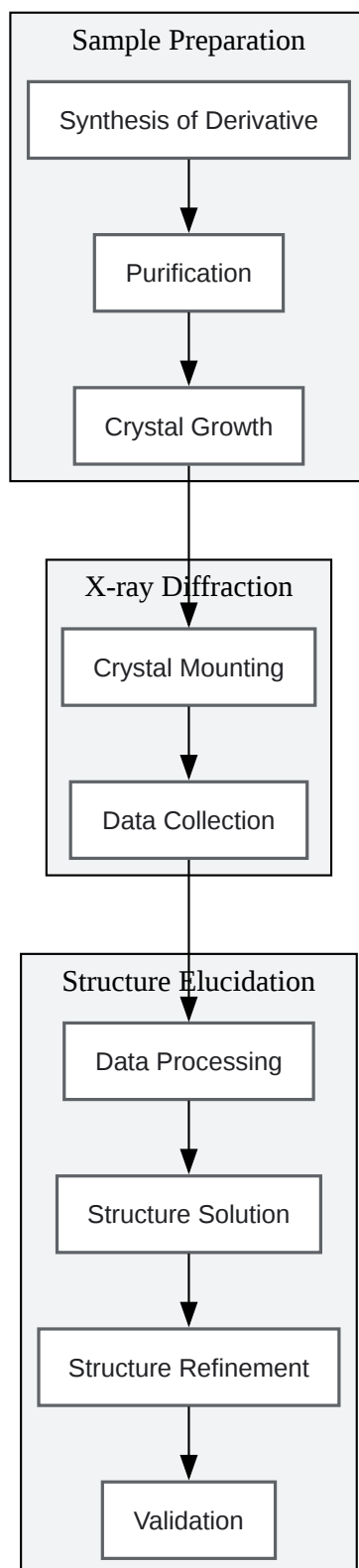
Instrumentation:

- Ethyl 4-amino-3,5-difluorobenzoate and its diazene derivative: A SuperNova diffractometer with an AtlasS2 detector was used.[1]
- Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate: Data was collected on a Bruker SMART APEX2 CCD diffractometer with a rotating anode source (MoK $\alpha$  radiation,  $\lambda=0.71073$  Å) and an Oxford Cryosystems nitrogen gas-flow apparatus.[2]

Data Collection and Refinement: The crystal structures were solved using direct methods and refined by full-matrix least-squares on  $F^2$ . All calculations for the compounds in Table 1 were performed using the SHELXTL software package.[1]

## Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for X-ray crystallography, from sample preparation to structure elucidation.

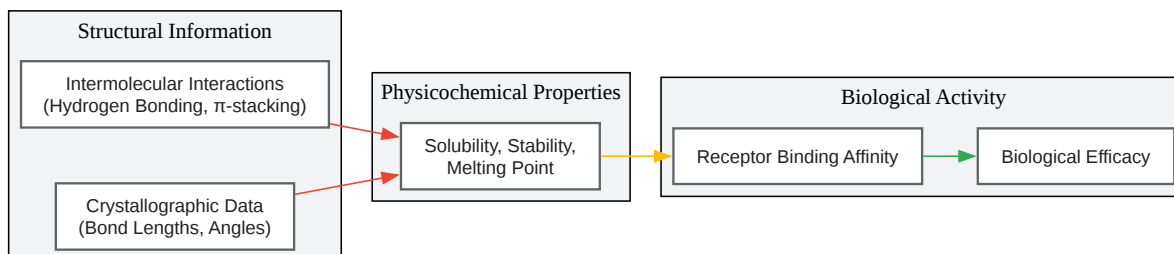


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Caption: Experimental workflow for X-ray crystallography.

## Signaling Pathways and Logical Relationships

The structural information obtained from X-ray crystallography is fundamental in understanding structure-activity relationships (SAR), a key concept in drug development.



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Caption: Relationship between crystal structure and biological activity.

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## References

- 1. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4'-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
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